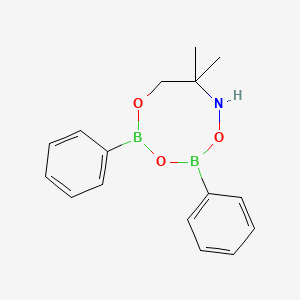![molecular formula C14H9ClF3NO3S B14584854 2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene CAS No. 61405-47-8](/img/structure/B14584854.png)
2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene is an organic compound characterized by its complex aromatic structure. This compound features a benzene ring substituted with chloro, methoxy, nitro, sulfanyl, and trifluoromethyl groups, making it a molecule of interest in various chemical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor undergoes substitution reactions to introduce the desired functional groups. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Hydrogen gas (H_2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, electrostatic interactions, or covalent bonds with target molecules, leading to modulation of biological pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]benzene: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)-2-chlorobenzene: Lacks the methoxy and nitro groups.
1-[(3-Methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene: Lacks the chloro group.
Uniqueness
2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and biological activity. The combination of chloro, methoxy, nitro, sulfanyl, and trifluoromethyl groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
61405-47-8 |
|---|---|
Formule moléculaire |
C14H9ClF3NO3S |
Poids moléculaire |
363.7 g/mol |
Nom IUPAC |
2-chloro-1-(3-methoxy-4-nitrophenyl)sulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9ClF3NO3S/c1-22-12-7-9(3-4-11(12)19(20)21)23-13-5-2-8(6-10(13)15)14(16,17)18/h2-7H,1H3 |
Clé InChI |
YORVZSOHWXTOBM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)SC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


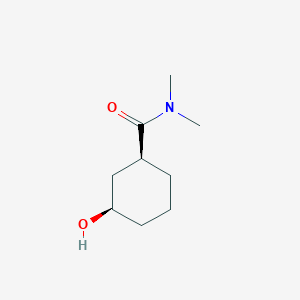

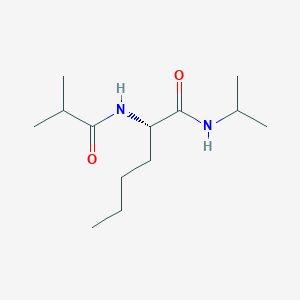
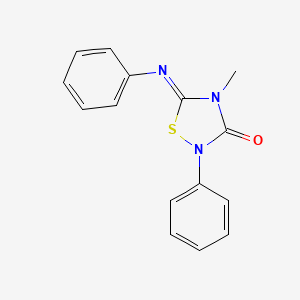
![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
![2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene](/img/structure/B14584798.png)
![1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14584809.png)
![4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B14584815.png)
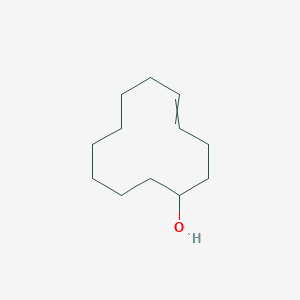
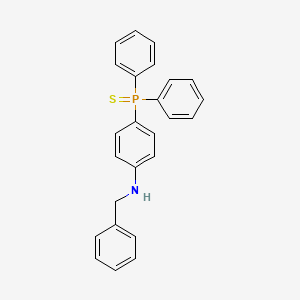
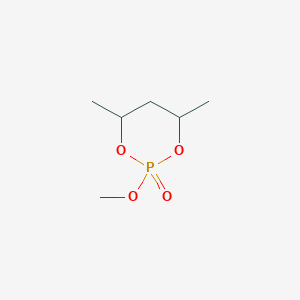

![2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]](/img/structure/B14584838.png)
